molecular formula C7H5BrF6S B1401348 2-Fluoro-4-(pentafluorosulfur)benzyl bromide CAS No. 1240257-17-3

2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Cat. No.: B1401348
CAS No.: 1240257-17-3
M. Wt: 315.08 g/mol
InChI Key: VZMCPUASCXQNFE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrF6S and a molecular weight of 315.08 g/mol . It is characterized by the presence of a fluorine atom, a pentafluorosulfur group, and a benzyl bromide moiety.

Preparation Methods

The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide typically involves the reaction of 2-fluorobenzyl bromide with pentafluorosulfur chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the benzyl bromide moiety is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorosulfur group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

[4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCPUASCXQNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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